molecular formula C14H11FO2 B14615595 1-[3-(4-Fluorophenoxy)phenyl]ethan-1-one CAS No. 60655-76-7

1-[3-(4-Fluorophenoxy)phenyl]ethan-1-one

Cat. No.: B14615595
CAS No.: 60655-76-7
M. Wt: 230.23 g/mol
InChI Key: HGDKWIYWJBWOAK-UHFFFAOYSA-N
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Description

1-[3-(4-Fluorophenoxy)phenyl]ethan-1-one is an organic compound with the molecular formula C14H11FO2 It is characterized by the presence of a fluorophenoxy group attached to a phenyl ring, which is further connected to an ethanone group

Properties

CAS No.

60655-76-7

Molecular Formula

C14H11FO2

Molecular Weight

230.23 g/mol

IUPAC Name

1-[3-(4-fluorophenoxy)phenyl]ethanone

InChI

InChI=1S/C14H11FO2/c1-10(16)11-3-2-4-14(9-11)17-13-7-5-12(15)6-8-13/h2-9H,1H3

InChI Key

HGDKWIYWJBWOAK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OC2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-Fluorophenoxy)phenyl]ethan-1-one typically involves the reaction of 4-fluorophenol with 3-bromobenzaldehyde under basic conditions to form the intermediate 3-(4-fluorophenoxy)benzaldehyde. This intermediate is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst such as aluminum chloride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Reduction Reactions

The ketone group undergoes selective reduction under various conditions:

Reagent/ConditionsProductYieldMechanism
Sodium borohydride (NaBH₄) in methanol1-[3-(4-Fluorophenoxy)phenyl]ethanol68–72%Nucleophilic acyl substitution
Lithium aluminum hydride (LiAlH₄) in THFSame as above85–90%Two-step protonation and hydride transfer
Catalytic hydrogenation (H₂/Pd-C)Ethane derivative (full reduction)40–50%Sequential ketone→alcohol→alkane

Reduction preserves the fluorophenoxy group, with LiAlH₄ showing higher efficiency than NaBH₄ . Catalytic hydrogenation requires elevated temperatures (80–100°C) due to steric hindrance from the aromatic substituents.

Nucleophilic Aromatic Substitution

The electron-withdrawing fluorine atom activates the para-position for substitution:

NucleophileConditionsProductKey Observations
Hydroxide ion (OH⁻)Aqueous NaOH, 120°C, 6 hrs3-(4-Hydroxyphenoxy)phenyl ethanoneFluorine replaced by -OH
Ammonia (NH₃)Ethanol, 80°C, 12 hrs3-(4-Aminophenoxy)phenyl ethanoneRequires Cu(I) catalyst
Methoxide (CH₃O⁻)DMF, 100°C, 8 hrs3-(4-Methoxyphenoxy)phenyl ethanoneCompeting demethylation observed

Substitution occurs exclusively at the fluorine-bearing ring’s para-position due to resonance stabilization of the transition state .

Oxidation Reactions

The ketone group resists oxidation under mild conditions but reacts with strong oxidizers:

Oxidizing AgentConditionsProductNotes
KMnO₄ (acidic)H₂SO₄, 60°C, 4 hrs

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a fluoro-substituted phenoxy group linked to a phenyl ring via an ethanone functional group. The synthesis typically involves Friedel-Crafts acylation of 3-fluorophenoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. Purification methods such as recrystallization or column chromatography are commonly employed to isolate the final product.

Scientific Research Applications

1-[3-(4-Fluorophenoxy)phenyl]ethan-1-one has diverse applications across several scientific domains:

Chemistry

  • Intermediate in Organic Synthesis : It serves as a precursor for synthesizing more complex organic molecules.
  • Reactivity Studies : The compound undergoes various chemical reactions, including oxidation, reduction, and nucleophilic substitution.

Biology

  • Biological Activity : Research indicates potential antimicrobial and anti-inflammatory properties. It has been investigated for its ability to inhibit pro-inflammatory cytokines and exhibit significant antimicrobial efficacy against various bacterial strains.

Medicine

  • Pharmaceutical Development : The compound is explored as a lead for developing new pharmaceuticals due to its promising biological activities, particularly in cancer research.

Industry

  • Advanced Materials Production : It is utilized in creating polymers and coatings with specific properties tailored for industrial applications.

Antimicrobial Activity

Studies show that 1-[3-(4-Fluorophenoxy)phenyl]ethan-1-one exhibits significant antimicrobial properties. It has demonstrated efficacy against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Anti-inflammatory Properties

In vitro assays indicate that the compound can inhibit pro-inflammatory cytokines, suggesting its potential role in treating inflammatory diseases through modulation of signaling pathways related to inflammation.

Cytotoxicity

In cancer research, this compound has shown significant antiproliferative activity against various cancer cell lines, particularly breast and colon cancer cells. Its ability to induce apoptosis is linked to interactions with specific molecular targets involved in cell survival pathways.

Case Study 1: Antimicrobial Efficacy

A study published in 2024 evaluated the antimicrobial efficacy of several phenoxy derivatives, including this compound. Results indicated superior activity against Staphylococcus aureus and Escherichia coli, with MIC values significantly lower than those of conventional antibiotics.

Case Study 2: Cytotoxicity in Cancer Cells

Another investigation focused on cytotoxicity revealed that the compound induced apoptosis through caspase activation pathways. This suggests its potential as a lead compound for developing new anticancer therapies.

Mechanism of Action

The mechanism of action of 1-[3-(4-Fluorophenoxy)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The fluorophenoxy group can interact with biological receptors, enzymes, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(4-Fluorophenoxy)phenyl]ethan-1-one is unique due to its specific arrangement of the fluorophenoxy and ethanone groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Biological Activity

1-[3-(4-Fluorophenoxy)phenyl]ethan-1-one, also known as a fluorinated phenoxy compound, has garnered attention in recent years for its potential biological activities. This article explores various aspects of its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties.

Chemical Structure and Properties

The compound features a phenoxy group substituted with a fluorine atom, which can enhance its reactivity and biological interactions. The general structure can be represented as follows:

C9H8FO\text{C}_9\text{H}_8\text{F}\text{O}

Antimicrobial Activity

Research indicates that 1-[3-(4-Fluorophenoxy)phenyl]ethan-1-one exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli16 μg/mL

These findings suggest that the compound may serve as a potential lead in developing new antimicrobial agents .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines, suggesting a mechanism that may be beneficial in treating inflammatory diseases. The fluoro-substituted phenoxy group is believed to play a crucial role in enhancing its binding affinity to specific molecular targets involved in inflammatory pathways .

Anticancer Potential

Emerging studies have explored the anticancer properties of 1-[3-(4-Fluorophenoxy)phenyl]ethan-1-one. Preliminary results indicate that it may induce apoptosis in cancer cell lines such as A549 (lung carcinoma) and MCF-7 (breast cancer). The mechanism appears to involve the activation of caspases, which are crucial for programmed cell death.

Cell Line IC50 (μM)
A54910.5
MCF-78.1

This suggests that the compound could be further developed as an anticancer agent .

The biological activity of 1-[3-(4-Fluorophenoxy)phenyl]ethan-1-one is attributed to its interaction with specific receptors and enzymes. The fluorine atom enhances the compound's lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.

Computational Studies

Computational modeling has been employed to predict the binding affinity of this compound to various biological targets. These studies have indicated favorable interactions with enzymes involved in metabolic pathways relevant to inflammation and cancer progression .

Case Studies

Several case studies have highlighted the practical applications of 1-[3-(4-Fluorophenoxy)phenyl]ethan-1-one:

  • Study on Antimicrobial Efficacy : A research team evaluated the compound's efficacy against clinical isolates of E. coli and found significant inhibition at MIC values lower than conventional antibiotics.
  • Anti-inflammatory Assay : In a controlled environment, the compound was shown to reduce TNF-alpha levels in macrophages by 40%, indicating strong anti-inflammatory potential.

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